2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is not well-documented in the available literature .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving "2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide" .Applications De Recherche Scientifique
Anticancer Activity : A study by Ravinaik et al. (2021) investigated the synthesis and anticancer evaluation of a series of substituted benzamides, including compounds similar to "2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide". These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
PPARgamma Agonists and Antidiabetic Activity : The research by Cobb et al. (1998) explored N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally related to "2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide". These compounds showed antidiabetic activity in rodent models of type 2 diabetes, indicating potential applications in diabetes treatment (Cobb et al., 1998).
In Vivo Binding for Brain Studies : Köhler et al. (1985) investigated the in vitro and in vivo binding of a substituted benzamide drug, raclopride, to dopamine D-2 receptors in the rat brain. This research provides insights into the potential use of similar benzamides in neurological studies (Köhler et al., 1985).
Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Cui et al. (2012) synthesized and evaluated benzoxazole derivatives, related to the benzamide class, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. This study highlights the potential use of similar compounds in diagnosing and studying Alzheimer's disease (Cui et al., 2012).
Antidopaminergic Properties and Potential Antipsychotic Agents : Högberg et al. (1990) synthesized and evaluated substituted benzamides, including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, for their affinity for dopamine D-2 receptors. This study provides a basis for the potential use of similar benzamides as antipsychotic agents (Högberg et al., 1990).
Mécanisme D'action
The mechanism of action of “2-ethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is not well-documented in the available literature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-12-11-15(2)18(14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMUTIHOWJDDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.